![molecular formula C45H44N4O3 B1508621 5-{2,5-Bis[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopentylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 219537-53-8](/img/structure/B1508621.png)
5-{2,5-Bis[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopentylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
5-{2,5-Bis[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopentylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C45H44N4O3 and its molecular weight is 688.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound 5-{2,5-Bis[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopentylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (CAS No. 219537-53-8) is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes multiple functional groups that may contribute to various biological activities. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C₄₅H₄₄N₄O₃
- Molecular Weight : 688.86 g/mol
- Structure : The compound features a pyrimidine core substituted with multiple indole-derived moieties that may enhance its pharmacological properties.
Biological Activity Overview
Research indicates that derivatives of indole and pyrimidine compounds often exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound under investigation has shown promising results in several studies:
Antimicrobial Activity
Indole derivatives have been reported to possess significant antimicrobial properties. Studies have demonstrated that similar compounds exhibit activity against various pathogens:
Pathogen | Activity Type | Reference |
---|---|---|
Mycobacterium tuberculosis | Antitubercular | |
Escherichia coli | Antibacterial | |
Staphylococcus aureus | Antibacterial | |
Candida albicans | Antifungal |
The compound's structural similarity to known active indole derivatives suggests it may also exhibit these antimicrobial properties.
Anticancer Potential
Research into indole-based compounds has shown potential anticancer activity through various mechanisms such as apoptosis induction and cell cycle arrest. A study focusing on related compounds indicated:
- Mechanism : Induction of apoptosis in cancer cell lines.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
The specific compound's ability to modulate signaling pathways involved in cancer progression remains to be explored in detail.
Anti-inflammatory Effects
Compounds with similar structural features have been noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have synthesized related indole derivatives to evaluate their biological activities:
- Synthesis and Evaluation :
- Mechanistic Studies :
Properties
IUPAC Name |
5-[2,5-bis[2-(1,1,3-trimethylbenzo[e]indol-2-ylidene)ethylidene]cyclopentylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H44N4O3/c1-44(2)35(46(5)33-23-19-27-13-9-11-15-31(27)39(33)44)25-21-29-17-18-30(37(29)38-41(50)48(7)43(52)49(8)42(38)51)22-26-36-45(3,4)40-32-16-12-10-14-28(32)20-24-34(40)47(36)6/h9-16,19-26H,17-18H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXBXNKVPLYXOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CC=C2CCC(=CC=C3C(C4=C(N3C)C=CC5=CC=CC=C54)(C)C)C2=C6C(=O)N(C(=O)N(C6=O)C)C)N(C7=C1C8=CC=CC=C8C=C7)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H44N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725053 | |
Record name | 5-{2,5-Bis[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopentylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90725053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219537-53-8 | |
Record name | 5-{2,5-Bis[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopentylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90725053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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